Cloroacetato de naftol AS-D

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Naphthol AS-D chloroacetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex organic molecules.

Biology: The compound may be used in biochemical assays to study enzyme activities and interactions.

Industry: Limited industrial applications, primarily used in research and development settings

Mecanismo De Acción

Target of Action

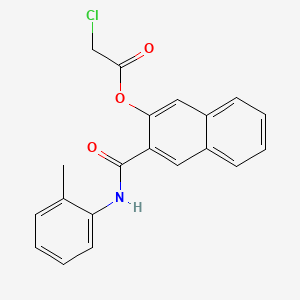

Naphthol AS-D chloroacetate, also known as 3-Hydroxy-2-naphthoic-o-toluidide chloroacetate or 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, primarily targets esterases in human neutrophil leukocytes . These esterases play a crucial role in the hydrolysis of esters, a type of chemical compound found widely in nature.

Mode of Action

The compound is enzymatically hydrolyzed by “specific esterase,” liberating a free naphthol compound . This free naphthol then couples with a diazonium compound, forming highly colored deposits at sites of enzyme activity . This interaction allows for the cytochemical localization of esterase activity .

Biochemical Pathways

The hydrolysis of Naphthol AS-D chloroacetate by specific esterase is a key step in the biochemical pathway that leads to the formation of these colored deposits . This process is part of a larger biochemical pathway involved in the metabolism of esters.

Result of Action

The result of Naphthol AS-D chloroacetate’s action is the formation of colored deposits at sites of specific esterase activity . This allows for the visualization of these enzymes, which can be particularly useful in research and diagnostic settings .

Action Environment

The action of Naphthol AS-D chloroacetate is influenced by environmental factors such as pH and temperature, which can affect enzyme activity and the efficiency of the hydrolysis process . Additionally, the compound’s stability may be affected by factors such as light and humidity.

Análisis Bioquímico

Biochemical Properties

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate and esterases results in the cleavage of the ester bond, leading to the formation of 2-(O-tolylcarbamoyl)naphthalen-3-ol and chloroacetic acid .

Cellular Effects

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses .

Molecular Mechanism

The molecular mechanism of action of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate involves its binding interactions with biomolecules. This compound can bind to the active site of enzymes, inhibiting their activity. For instance, it can act as a competitive inhibitor of esterases, preventing the hydrolysis of other ester substrates. Additionally, 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate has been shown to affect cellular function, leading to changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is involved in various metabolic pathways. It is metabolized by esterases, leading to the formation of 2-(O-tolylcarbamoyl)naphthalen-3-ol and chloroacetic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The interaction of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate with metabolic enzymes can affect metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, it can interact with cellular transporters, influencing its uptake and accumulation in specific cell types .

Subcellular Localization

The subcellular localization of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects. The localization of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can impact its activity and function within the cell .

Métodos De Preparación

The synthetic routes and reaction conditions for Naphthol AS-D chloroacetate are not extensively documented in the literature. it is typically synthesized through the reaction of naphthalene-3-yl 2-chloroacetate with O-tolyl isocyanate under controlled conditions

Análisis De Reacciones Químicas

Naphthol AS-D chloroacetate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction:

Comparación Con Compuestos Similares

Naphthol AS-D chloroacetate can be compared with other naphthalene-2-carboxanilides, such as:

Naphthol as-D: Similar structure but lacks the chloroacetate group.

Naphthalene-2-carboxamide: Basic structure without the tolyl or chloroacetate groups.

Naphthalene-2-carboxanilide: Similar structure but with different substituents on the aniline group

These comparisons highlight the unique presence of the chloroacetate and tolyl groups in Naphthol AS-D chloroacetate, which may confer distinct chemical and biological properties.

Actividad Biológica

Naphthol AS-D chloroacetate (NASDCA) is a synthetic compound widely recognized for its utility in biological research, particularly as a substrate for specific esterases in histochemical assays. This article delves into the biological activity of NASDCA, focusing on its enzymatic properties, applications in diagnostic pathology, and relevant case studies.

Naphthol AS-D chloroacetate is a fluorogenic substrate that can be hydrolyzed by granulocyte-specific esterases such as Proteinase 3 (PR3) and Cathepsin G. Upon hydrolysis, it produces naphthol AS-D, which subsequently reacts with diazonium salts to form a red-brown precipitate visible under a microscope. This reaction is particularly useful for visualizing cells of granulocytic lineage in tissue samples, including formalin-fixed or paraffin-embedded tissues .

Enzymatic Activity

The enzymatic activity of NASDCA is primarily attributed to its interaction with specific esterases:

- Proteinase 3 (PR3) : A serine protease predominantly found in neutrophils, PR3 exhibits high specificity for NASDCA. It plays a crucial role in various diagnostic tests aimed at detecting granulocytes .

- Cathepsin G : Another serine protease present in neutrophils, contributing to the hydrolysis of NASDCA .

The activity of NASDCA can be quantitatively assessed through histochemical staining techniques, making it an essential tool for identifying myeloid differentiation in various hematological conditions .

Histochemical Staining

NASDCA is extensively used for staining granulocytes and other myeloid cells. The enzyme activity can be visualized using azo-coupling reactions, where the resultant colored product indicates the presence of specific esterases. This application is critical in diagnosing conditions such as acute myeloid leukemia (AML) and other myeloid neoplasms .

Case Studies

- Chronic Inflammation : A study examining the role of mononuclear phagocytes in tuberculous lesions revealed that the activity of NASDCA was significantly increased during the healing phase. The hydrolysis of NASDCA was correlated with the presence of mononuclear cells, suggesting its involvement in inflammatory responses and tissue repair mechanisms .

- Granulocyte Visualization : In a histological analysis of rat tracheal epithelium, NASDCA esterase activity was demonstrated in globule leucocytes. This finding supports the hypothesis that these cells may belong to the natural killer cell lineage rather than being derived from mast cells .

Comparative Analysis of Esterase Activity

The following table summarizes key findings related to the esterase activity associated with NASDCA:

| Substrate | Enzyme | Cell Type | Activity Observed |

|---|---|---|---|

| Naphthol AS-D chloroacetate | Proteinase 3 | Neutrophils | High specificity; used in granulocyte detection |

| Naphthol AS-D chloroacetate | Cathepsin G | Neutrophils | Contributes to hydrolysis; involved in immune response |

| Naphthol AS-D acetate | Non-specific esterases | Mononuclear phagocytes | Increased activity during healing phases of inflammation |

Propiedades

IUPAC Name |

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVKYSCWHDVMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956687 | |

| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35245-26-2 | |

| Record name | 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35245-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthol AS-D chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.